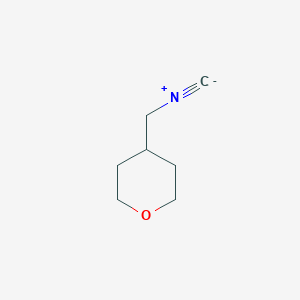
4-(Isocyanomethyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Isocyanomethyl)oxane is an organic compound characterized by the presence of an isocyanide group attached to an oxane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isocyanomethyl)oxane typically involves the reaction of oxane derivatives with isocyanide precursors. One common method includes the nucleophilic substitution of a halogenated oxane with an isocyanide reagent under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the isocyanide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Isocyanomethyl)oxane undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyanide group can yield primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide group under mild conditions.
Major Products:
Oxidation: Isocyanates.
Reduction: Primary amines.
Substitution: Various substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Isocyanomethyl)oxane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 4-(Isocyanomethyl)oxane is primarily driven by the reactivity of the isocyanide group. This group exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
- 4-(Isocyanomethyl)-1,2-dimethoxybenzene
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Comparison: 4-(Isocyanomethyl)oxane is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other isocyanides. The presence of the oxane ring can influence the compound’s reactivity and stability, making it suitable for specific applications where other isocyanides may not be as effective .
Eigenschaften
Molekularformel |
C7H11NO |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
4-(isocyanomethyl)oxane |
InChI |
InChI=1S/C7H11NO/c1-8-6-7-2-4-9-5-3-7/h7H,2-6H2 |
InChI-Schlüssel |
NRMHHHYBZXJNPG-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CC1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



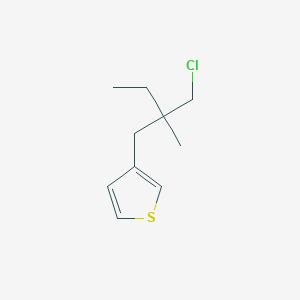
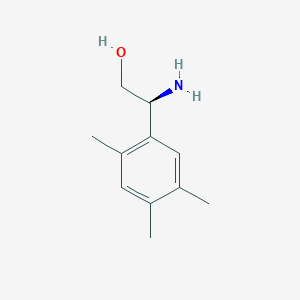
![Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate](/img/structure/B13568137.png)


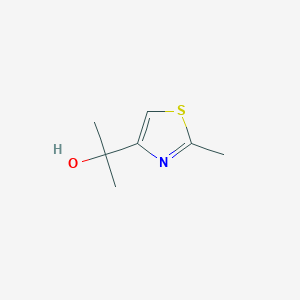
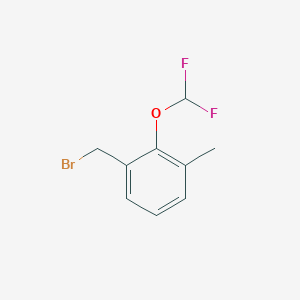
![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)
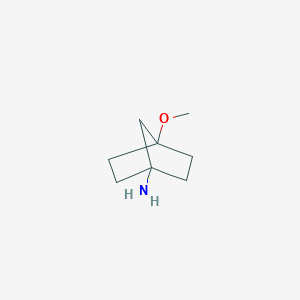
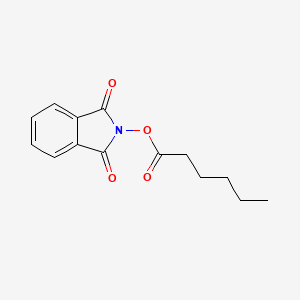
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)
